molecular formula C11H13N3O B14829597 4-Cyclopropoxy-3-(dimethylamino)picolinonitrile

4-Cyclopropoxy-3-(dimethylamino)picolinonitrile

Katalognummer: B14829597
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: NUWGRHRKLPCLJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-3-(dimethylamino)picolinonitrile is a chemical compound with the molecular formula C11H13N3O It is a derivative of picolinonitrile, characterized by the presence of a cyclopropoxy group at the 4-position and a dimethylamino group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-(dimethylamino)picolinonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This process is typically catalyzed by gold(I) and proceeds in a stepwise and one-pot fashion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions to ensure high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-3-(dimethylamino)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-3-(dimethylamino)picolinonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-3-(dimethylamino)picolinonitrile involves its interaction with molecular targets through its functional groups. The cyclopropoxy and dimethylamino groups can participate in various chemical interactions, including hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Cyclopropoxy-3-(dimethylamino)picolinonitrile include other picolinonitrile derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential for forming diverse chemical interactions, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C11H13N3O

Molekulargewicht

203.24 g/mol

IUPAC-Name

4-cyclopropyloxy-3-(dimethylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3O/c1-14(2)11-9(7-12)13-6-5-10(11)15-8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI-Schlüssel

NUWGRHRKLPCLJQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CN=C1C#N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.